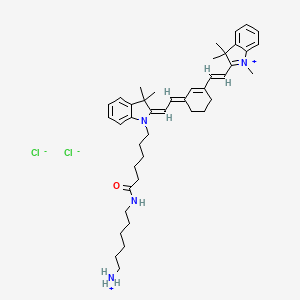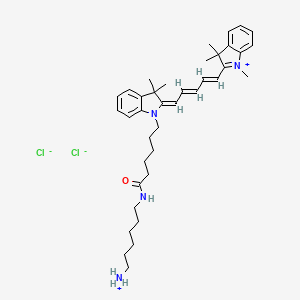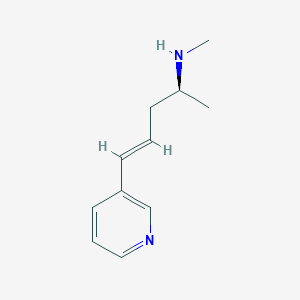
5-bromo-4-chloro-1H-benzoimidazole
Overview
Description
5-Bromo-4-chloro-1H-benzoimidazole is a chemical compound with the CAS Number: 1008361-81-6 . It has a molecular weight of 231.48 and its IUPAC name is 5-bromo-4-chloro-1H-benzimidazole . It is a light yellow solid .
Molecular Structure Analysis
The InChI code for 5-bromo-4-chloro-1H-benzoimidazole is1S/C7H4BrClN2/c8-4-1-2-5-7 (6 (4)9)11-3-10-5/h1-3H, (H,10,11) . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis
5-Bromo-4-chloro-1H-benzoimidazole is a light yellow solid . It has a molecular weight of 231.48 . The InChI code provides information about its molecular structure .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including 5-bromo-4-chloro-1H-benzoimidazole, have been studied extensively for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, making it a promising candidate for new generation anticancer agents . The bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure .
Antimicrobial Activity
Benzimidazole and its derivatives have shown promising antimicrobial activity . A novel series of benzimidazole derivatives was screened for their antimicrobial activity against microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .
Antiviral Properties
Benzimidazole derivatives have also been studied for their antiviral properties . The unique structure of benzimidazole allows it to interact with various viral proteins, inhibiting their function and thus the replication of the virus .
Antiparasitic Activity
The benzimidazole ring system has been found to be effective in the treatment of parasitic diseases . The discovery of thiabendazole, a benzimidazole derivative, spurred chemists around the world to design, synthesize and screen thousands of benzimidazoles for anthelmintic activity .
Antihypertensive Properties
Benzimidazole derivatives have been studied for their potential antihypertensive properties . The unique structure of benzimidazole allows it to interact with various proteins involved in blood pressure regulation, potentially leading to a decrease in blood pressure .
Anti-Inflammatory Activity
Benzimidazole and its derivatives have shown promising anti-inflammatory activity . The unique structure of benzimidazole allows it to interact with various proteins involved in the inflammatory response, potentially leading to a decrease in inflammation .
properties
IUPAC Name |
5-bromo-4-chloro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXDWVUPIRXRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298679 | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008361-81-6 | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008361-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

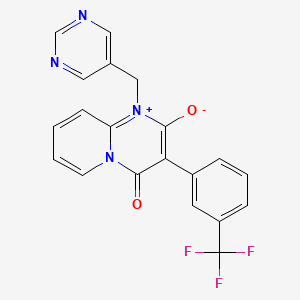

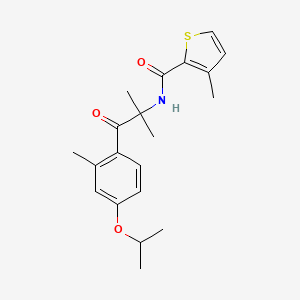
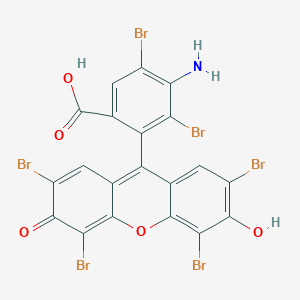
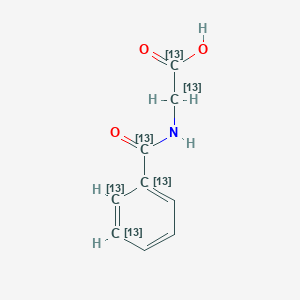



![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)
